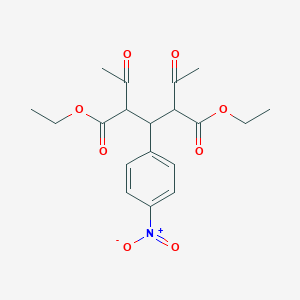![molecular formula C45H33F5N2O5 B11829226 2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-methylphenyl)diphenylmethyl]amino)propanoate](/img/structure/B11829226.png)
2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-methylphenyl)diphenylmethyl]amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Asn(Mtt)-OPfp is a compound used in peptide synthesis. It is a derivative of asparagine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, the side chain amide is protected by a 4-methyltrityl (Mtt) group, and the carboxyl group is activated as a pentafluorophenyl (OPfp) ester. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asn(Mtt)-OPfp typically involves the following steps:
Protection of the Asparagine Side Chain: The asparagine is first protected at the side chain amide with the Mtt group. This is achieved by reacting asparagine with 4-methyltrityl chloride in the presence of a base.
Fmoc Protection: The amino group of the asparagine is then protected with the Fmoc group. This is done by reacting the Mtt-protected asparagine with Fmoc chloride in the presence of a base.
Activation of the Carboxyl Group: Finally, the carboxyl group is activated as a pentafluorophenyl ester by reacting the Fmoc-Asn(Mtt)-OH with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of Fmoc-Asn(Mtt)-OPfp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reactions efficiently. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Asn(Mtt)-OPfp undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using mild acid conditions.
Coupling Reactions: The activated carboxyl group (OPfp) readily reacts with amino groups to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, and trifluoroacetic acid (TFA) for Mtt removal.
Coupling: Dicyclohexylcarbodiimide (DCC) or other carbodiimides for activating the carboxyl group.
Major Products
The major products formed from these reactions are peptides with specific sequences, where Fmoc-Asn(Mtt)-OPfp is incorporated at the desired position.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-Asn(Mtt)-OPfp is used in the synthesis of complex peptides and proteins. It allows for the incorporation of asparagine residues in a controlled manner, facilitating the study of protein structure and function.
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays. It helps in understanding protein-protein interactions and enzyme mechanisms.
Medicine
In medicine, peptides synthesized using Fmoc-Asn(Mtt)-OPfp are used in the development of peptide-based drugs. These drugs can target specific proteins involved in diseases, offering a high degree of specificity and efficacy.
Industry
In the industrial sector, Fmoc-Asn(Mtt)-OPfp is used in the large-scale production of peptides for research and therapeutic purposes. It is also used in the development of diagnostic tools and biosensors.
Wirkmechanismus
The mechanism of action of Fmoc-Asn(Mtt)-OPfp involves the formation of peptide bonds through nucleophilic substitution reactions. The activated carboxyl group (OPfp) reacts with the amino group of another amino acid or peptide, forming a peptide bond. The Fmoc and Mtt groups protect the amino and side chain amide groups, respectively, preventing unwanted side reactions during the synthesis process. These protecting groups are removed at specific stages to allow for the continuation of the peptide synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Asn(Trt)-OPfp: Similar to Fmoc-Asn(Mtt)-OPfp but with a trityl (Trt) group instead of Mtt.
Fmoc-Gln(Mtt)-OPfp: A derivative of glutamine with similar protecting groups.
Fmoc-Asn(Boc)-OPfp: Uses a tert-butyloxycarbonyl (Boc) group for side chain protection.
Uniqueness
Fmoc-Asn(Mtt)-OPfp is unique due to the specific combination of protecting groups and the activated ester. The Mtt group provides a balance between stability and ease of removal, making it suitable for complex peptide synthesis. The OPfp ester ensures efficient coupling reactions, leading to high yields and purity of the final peptide products.
Eigenschaften
Molekularformel |
C45H33F5N2O5 |
|---|---|
Molekulargewicht |
776.7 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C45H33F5N2O5/c1-26-20-22-29(23-21-26)45(27-12-4-2-5-13-27,28-14-6-3-7-15-28)52(35(24-36(51)53)43(54)57-42-40(49)38(47)37(46)39(48)41(42)50)44(55)56-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H2,51,53)/t35-/m0/s1 |
InChI-Schlüssel |
WTWRTVWLXIZYGX-DHUJRADRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@@H](CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



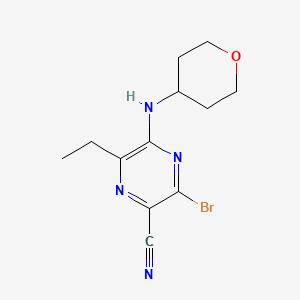
![7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11829163.png)
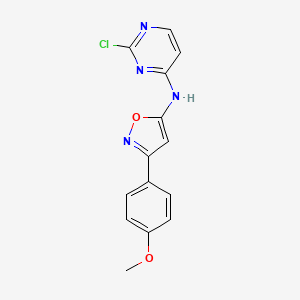
![2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone](/img/structure/B11829179.png)

![methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11829197.png)
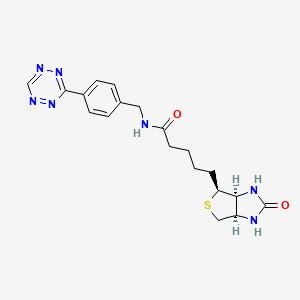
![ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829201.png)
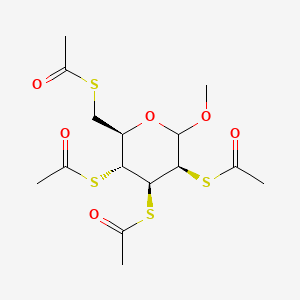
![1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B11829216.png)
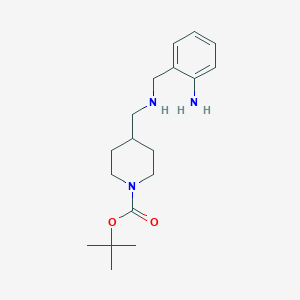
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11829220.png)
